molecular formula C18H15ClO2 B15158589 1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one CAS No. 651330-70-0

1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one

Cat. No.: B15158589
CAS No.: 651330-70-0
M. Wt: 298.8 g/mol
InChI Key: TURTXNKHFNNXIW-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one is a chemical compound known for its unique structure and properties. It features a chlorophenyl group, an ethynyl linkage, and a methylphenoxy moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one typically involves the Sonogashira coupling reaction. This reaction is performed between 4-chlorophenylacetylene and 2-methylphenoxypropan-2-one in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in a polar solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorophenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-ethynylbenzene: Shares the ethynyl and chlorophenyl groups but lacks the methylphenoxy moiety.

    4-Ethynylanisole: Contains an ethynyl group and a methoxy group but lacks the chlorophenyl group.

    1-Bromo-4-ethynylbenzene: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both the chlorophenyl and methylphenoxy groups allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

CAS No.

651330-70-0

Molecular Formula

C18H15ClO2

Molecular Weight

298.8 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenyl)ethynyl]-2-methylphenoxy]propan-2-one

InChI

InChI=1S/C18H15ClO2/c1-13-11-16(7-10-18(13)21-12-14(2)20)4-3-15-5-8-17(19)9-6-15/h5-11H,12H2,1-2H3

InChI Key

TURTXNKHFNNXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCC(=O)C

Origin of Product

United States

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